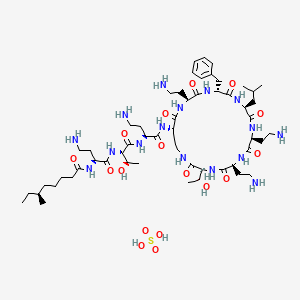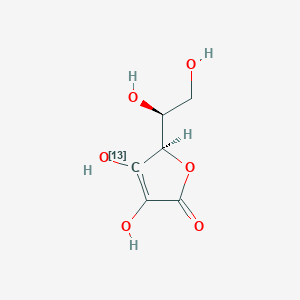
Polymyxin B1 sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polymyxin B1 Sulfate is the sulfate salt form of polymyxin B1, a polypeptide obtained from Bacillus polymyxa strains with antimicrobial activity. Polymyxin B1 exerts its antimicrobial effect through its cationic detergent action on cell membranes. Specifically, this antibiotic binds to the negatively charged site in the lipopolysaccharide layer of the bacterial cell membrane via electrostatic affinity with the positively charged amino groups in the cyclic peptide portion. Subsequently, the fatty acid portion of polymyxin B1 dissolves in the hydrophobic region of the bacterial cell membrane. This results in an alteration in cell membrane structure, disruption of cell wall integrity and an increase in permeability for water and molecules. This will eventually lead to bacterial cell death.
Aplicaciones Científicas De Investigación
Pharmacokinetics in Patients with Multidrug-Resistant Infections
- Polymyxin B1 sulfate's pharmacokinetics were characterized in patients with multidrug-resistant Gram-negative bacterial infections. This study was significant as it described the pharmacokinetics of intravenous polymyxin B1 for the first time, providing insights into its distribution and elimination in humans (Kwa et al., 2008).
Analytical Methods for Drug Monitoring
- A liquid chromatography with tandem mass spectrometry method was developed for monitoring polymyxin B1 in plasma and cerebrospinal fluid, crucial for therapeutic drug monitoring and pharmacokinetic analysis in clinical settings (Wang et al., 2020).
Antimicrobial Activity and Toxicity
- The in vitro and in vivo antimicrobial activity and toxicity of polymyxin B1 were assessed. This study provided comparative insights into the pharmacological differences between polymyxin B1 and other major components in polymyxin B and colistin products (Roberts et al., 2015).
Production Regulation through Genetic Engineering
- A novel approach using domain swapping in the nonribosomal peptide synthetase gene cluster was employed to regulate the production of polymyxin B1, which paves the way for the development of novel lipopeptide derivatives (Yuan et al., 2020).
Influence on Pharmacokinetics
- The pharmacokinetics of polymyxin B1 in critically ill patients was discussed, highlighting the importance of understanding the disposition of this antibiotic in various patient populations (Chen & Li, 2022).
Role in Antimicrobial Activity
- A study synthesized novel analogues of polymyxin B1 and examined their antimicrobial activity and in vivo toxicity. This research provided key insights into the structure-activity relationships of polymyxin B1 (Patil et al., 2023).
Cellular Uptake Mechanism
- Investigation into the role of human oligopeptide transporter 2 (PEPT2) in the uptake of polymyxins, including polymyxin B1, in renal tubular cells. This study contributes to a better understanding of polymyxin accumulation in renal cells (Lu et al., 2015).
Structural Characterization
- The isolation and structural characterization of polymyxin B components, including polymyxin B1, using chromatographic and spectroscopic techniques (Orwa et al., 2001).
Propiedades
Nombre del producto |
Polymyxin B1 sulfate |
|---|---|
Fórmula molecular |
C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ |
Peso molecular |
1203.48 |
Nombre IUPAC |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1 |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Sinónimos |
N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




